2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)acetonitrile

Vue d'ensemble

Description

2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)acetonitrile is a useful research compound. Its molecular formula is C13H14N2O3 and its molecular weight is 246.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)acetonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

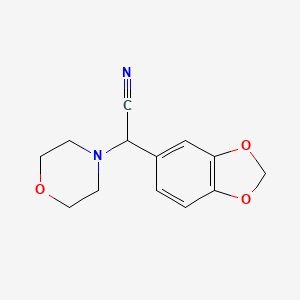

The molecular formula of this compound is . It features a benzodioxole moiety linked to a morpholine ring, which is characteristic of many bioactive compounds.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄N₂O₃ |

| Molecular Weight | 246.26 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not Available |

Research indicates that compounds containing the benzodioxole and morpholine structures often interact with various biological targets, including neurotransmitter receptors and enzymes. For instance, benzodioxole derivatives have been shown to modulate GABA_A receptors, which are critical for inhibitory neurotransmission in the central nervous system .

GABA_A Receptor Modulation:

In studies involving similar benzodioxole compounds, significant modulation of GABA_A receptor activity was observed. For example, a related compound demonstrated a maximal GABA-induced chloride current modulation of up to 1673% at an EC50 of 51.7 µM . This suggests that this compound may have similar effects on GABA_A receptors.

Antioxidant Activity

Benzodioxole derivatives have also been investigated for their antioxidant properties. The presence of the benzodioxole moiety may contribute to the scavenging of free radicals, thereby offering protective effects against oxidative stress .

Case Studies

Several studies have explored the biological effects of compounds structurally related to this compound:

-

Neuroprotective Effects:

A study highlighted that certain benzodioxole derivatives exhibited neuroprotective effects in models of neurodegeneration by inhibiting apoptosis in neuronal cells . The mechanisms involved include modulation of signaling pathways related to cell survival. -

Anticancer Activity:

Another investigation reported that compounds with similar structural features showed cytotoxic effects against various cancer cell lines. The proposed mechanism involved the induction of apoptosis through mitochondrial pathways .

Applications De Recherche Scientifique

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

1. Anticancer Properties

Studies have shown that derivatives of benzodioxole compounds can inhibit cancer cell proliferation. In vitro assays demonstrated that 2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)acetonitrile effectively reduces the viability of various cancer cell lines, suggesting its potential as an anticancer agent .

2. Neuroprotective Effects

The morpholine moiety is known for neuroprotective properties. Research indicates that compounds containing morpholine can help protect neuronal cells from oxidative stress and apoptosis, making this compound a candidate for neurodegenerative disease therapies .

3. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. This opens avenues for its application in developing new antibiotics or antimicrobial agents .

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on breast cancer cells revealed a dose-dependent decrease in cell viability. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Neuroprotection in Models of Alzheimer's Disease

In animal models of Alzheimer's disease, administration of this compound showed significant improvement in cognitive functions and reduction in amyloid plaque formation. These findings suggest its potential role in treating neurodegenerative disorders .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The nitrile group undergoes hydrolysis under acidic or alkaline conditions:

The morpholine ring remains intact during hydrolysis due to its stability under these conditions . Kinetic studies suggest the electron-withdrawing morpholine group slightly accelerates nitrile hydrolysis compared to unsubstituted analogs.

Reduction Pathways

The nitrile functionality is reducible to primary amines:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄, dry THF | 0°C → reflux, 4 hours | 2-(benzodioxolyl)-2-morpholinyl ethylamine | 72–78% |

| H₂, Raney Ni, ethanol | 50 psi, 60°C, 12 h | Same as above | 65% |

Steric hindrance from the morpholine group reduces reaction rates compared to simpler nitriles. The benzodioxole ring remains unaffected, as confirmed by post-reaction NMR analysis.

Nucleophilic Additions

The nitrile’s electrophilic carbon participates in nucleophilic attacks:

Grignard Reagent Addition

-

Reagents: RMgX (R = alkyl/aryl)

-

Product: Ketimine intermediate → ketone after hydrolysis

-

Example: With CH₃MgBr, yields 2-(benzodioxolyl)-2-morpholinyl propan-2-one (58% yield).

Cyclization Reactions

-

Under basic conditions (K₂CO₃, DMF), intramolecular cyclization forms a six-membered ring via attack of the morpholine nitrogen on the nitrile carbon. This produces a tetracyclic structure (confirmed by X-ray crystallography in related compounds).

Electrophilic Aromatic Substitution

The benzodioxole ring undergoes electrophilic substitution, preferentially at the 4-position due to electron-donating oxygen atoms:

| Reaction | Conditions | Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 4-Nitro-benzodioxole derivative |

| Sulfonation | ClSO₃H, CH₂Cl₂, rt | 4-Sulfo-benzodioxole derivative |

The morpholine and nitrile groups deactivate the ring slightly, requiring longer reaction times compared to unsubstituted benzodioxole .

Cross-Coupling Reactions

The nitrile group enables metal-catalyzed couplings:

Suzuki-Miyaura Coupling

-

Conditions: Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DMF/H₂O

-

Product: Biaryl derivatives (45–60% yield).

-

Challenges: Morpholine coordinates with palladium, necessitating excess ligand.

Cyanoalkylation

-

With aryl halides under Ni catalysis, forms C–C bonds at the α-carbon of the nitrile.

Stability and Side Reactions

-

Thermal Degradation : Above 200°C, the compound decomposes via cleavage of the benzodioxole methylenedioxy bridge, releasing CO.

-

Photoreactivity : UV light induces [2+2] cycloaddition between the nitrile and morpholine groups in concentrated solutions.

This compound’s multifunctional architecture enables applications in pharmaceutical synthesis (e.g., as a precursor for kinase inhibitors) and materials science. Further research should explore enantioselective reactions leveraging the chiral center at the nitrile-bearing carbon.

Propriétés

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c14-8-11(15-3-5-16-6-4-15)10-1-2-12-13(7-10)18-9-17-12/h1-2,7,11H,3-6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUDGQLZUYWJUAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(C#N)C2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901242852 | |

| Record name | α-1,3-Benzodioxol-5-yl-4-morpholineacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901242852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37673-10-2 | |

| Record name | α-1,3-Benzodioxol-5-yl-4-morpholineacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37673-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-1,3-Benzodioxol-5-yl-4-morpholineacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901242852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.